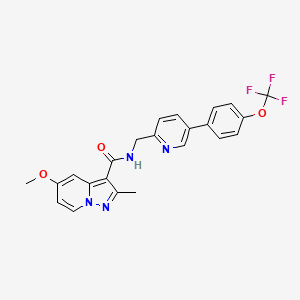
anti-TB agent 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-TB agent 1 is a compound used in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of anti-tubercular agents that target various aspects of the bacterial cell to inhibit its growth and proliferation. The development of new anti-tubercular agents is crucial due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-TB agent 1 typically involves multiple steps, including the formation of key intermediates through reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions are carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires the use of sophisticated equipment and strict quality control measures to ensure consistency and safety. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-TB agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are tested for their anti-mycobacterial activity to identify the most potent compounds .
Applications De Recherche Scientifique
Anti-TB agent 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various derivatives. These derivatives are studied for their structure-activity relationships to understand the molecular basis of their anti-tubercular activity .
Biology: In biology, this compound is used to study the mechanisms of Mycobacterium tuberculosis infection and resistance. Researchers use this compound to investigate how the bacteria evade the host immune system and develop resistance to existing drugs .
Medicine: In medicine, this compound is used in the development of new therapeutic strategies for tuberculosis. Clinical trials are conducted to evaluate the safety and efficacy of this compound in treating drug-resistant strains of Mycobacterium tuberculosis .
Industry: In the pharmaceutical industry, this compound is used in the formulation of anti-tubercular drugs. The compound’s stability and bioavailability are optimized to ensure its effectiveness in treating tuberculosis .
Mécanisme D'action
The mechanism of action of anti-TB agent 1 involves inhibiting key enzymes and pathways in Mycobacterium tuberculosis. This compound targets the bacterial cell wall synthesis, protein synthesis, and nucleic acid synthesis, leading to the death of the bacteria .
Molecular Targets and Pathways: this compound primarily targets enzymes involved in the biosynthesis of mycolic acid, a major component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, making the bacteria more susceptible to the host immune system .
Comparaison Avec Des Composés Similaires
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
- Delamanid
Uniqueness: Anti-TB agent 1 stands out due to its ability to target multiple pathways in Mycobacterium tuberculosis, making it effective against drug-resistant strains. Additionally, its synthetic versatility allows for the creation of various derivatives with enhanced anti-tubercular activity .
Propriétés
Formule moléculaire |
C23H19F3N4O3 |
|---|---|
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-N-[[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H19F3N4O3/c1-14-21(20-11-19(32-2)9-10-30(20)29-14)22(31)28-13-17-6-3-16(12-27-17)15-4-7-18(8-5-15)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,31) |
Clé InChI |
FJXCWOFMPQOVBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=CC(=CC2=C1C(=O)NCC3=NC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


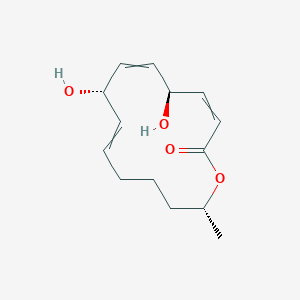
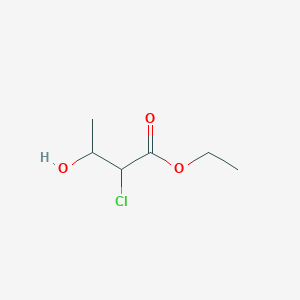
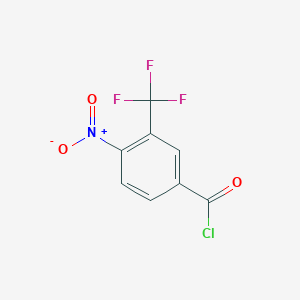
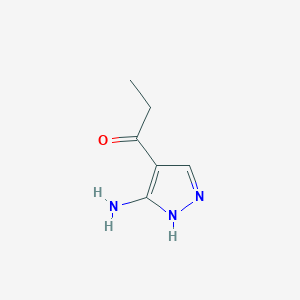

![cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal]](/img/structure/B15145684.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15145685.png)
![1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15145686.png)
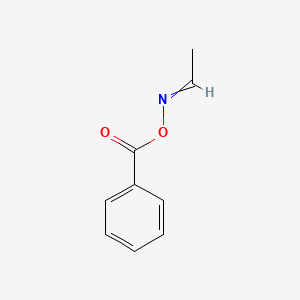
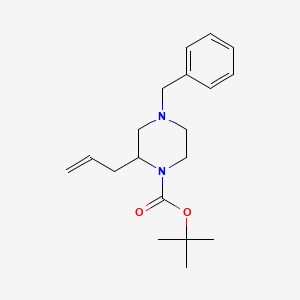

![disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B15145716.png)

![[2-(2,6-Dichlorophenyl)ethyl]hydrazine](/img/structure/B15145722.png)
